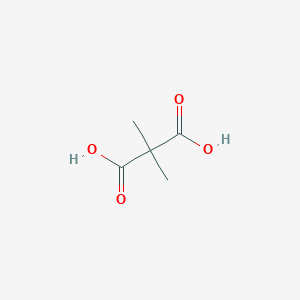

Acide diméthylmalonique

Vue d'ensemble

Description

L’acide diméthylmalonique est un acide dicarboxylique de formule moléculaire C5H8O4. Il s’agit d’un dérivé de l’acide malonique où les deux hydrogènes méthyléniques sont remplacés par des groupes méthyles. Ce composé est connu pour son rôle de brique de base dans la synthèse organique et ses applications dans divers domaines scientifiques .

Applications De Recherche Scientifique

Dimethylmalonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: It serves as a metabolic intermediate in the study of fatty acid synthesis and degradation.

Medicine: Research involving dimethylmalonic acid derivatives has implications in understanding metabolic disorders and developing therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

L’acide diméthylmalonique exerce ses effets principalement par son rôle d’intermédiaire métabolique. Il inhibe la synthèse des acides gras en interférant avec les voies enzymatiques impliquées dans la conversion du malonyl-CoA en acides gras. Cette inhibition est cruciale dans les études relatives aux troubles métaboliques et à la fonction enzymatique .

Composés similaires :

Acide malonique : Le composé parent de l’this compound, avec deux atomes d’hydrogène au lieu de groupes méthyles.

Acide méthylmalonique : Un composé apparenté avec un groupe méthyle et un atome d’hydrogène.

Comparaison :

Acide malonique contre this compound : L’this compound est plus hydrophobe en raison de la présence de deux groupes méthyles, ce qui affecte sa solubilité et sa réactivité.

Acide méthylmalonique contre this compound : L’this compound possède deux groupes méthyles, ce qui le rend plus encombré stériquement et moins réactif dans certaines réactions par rapport à l’acide méthylmalonique.

L’this compound se distingue par sa structure unique et son rôle important dans divers processus chimiques et biologiques. Ses applications dans la recherche et l’industrie en font un composé précieux dans la communauté scientifique.

Analyse Biochimique

Biochemical Properties

Dimethylmalonic acid is involved in the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine . It interacts with various enzymes and proteins in these metabolic pathways .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Dimethylmalonic acid has been shown to be stable with no significant degradation over time

Metabolic Pathways

Dimethylmalonic acid is involved in the catabolic pathway of the branched-chain amino acids L-isoleucine and L-valine, and the amino acids L-threonine and L-methionine . It interacts with various enzymes and cofactors in these metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide diméthylmalonique peut être synthétisé par alkylation de dérivés de l’acide malonique. Une méthode courante implique la réaction de l’acide malonique avec l’iodure de méthyle en présence d’une base telle que l’éthylate de sodium. La réaction se déroule comme suit :

CH2(COOH)2+2CH3I→(CH3)2C(COOH)2+2NaI

Méthodes de production industrielle : La production industrielle d’this compound implique généralement le même processus d’alkylation, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la distillation sont courantes dans les milieux industriels {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : L’acide diméthylmalonique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du diméthylmalonate.

Réduction : Les réactions de réduction peuvent le convertir en dérivés de l’this compound.

Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes carboxyle sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Diméthylmalonate

Réduction : Dérivés de l’this compound

Substitution : Divers dérivés substitués de l’acide malonique.

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme brique de base dans la synthèse organique, en particulier dans la synthèse de produits pharmaceutiques et de produits agrochimiques.

Biologie : Il sert d’intermédiaire métabolique dans l’étude de la synthèse et de la dégradation des acides gras.

Médecine : La recherche impliquant des dérivés de l’this compound a des implications dans la compréhension des troubles métaboliques et le développement d’agents thérapeutiques.

Industrie : Il est utilisé dans la production de polymères, de résines et d’autres produits chimiques industriels.

Comparaison Avec Des Composés Similaires

Malonic Acid: The parent compound of dimethylmalonic acid, with two hydrogen atoms instead of methyl groups.

Methylmalonic Acid: A related compound with one methyl group and one hydrogen atom.

Comparison:

Malonic Acid vs. Dimethylmalonic Acid: Dimethylmalonic acid is more hydrophobic due to the presence of two methyl groups, which affects its solubility and reactivity.

Methylmalonic Acid vs. Dimethylmalonic Acid: Dimethylmalonic acid has two methyl groups, making it more sterically hindered and less reactive in certain reactions compared to methylmalonic acid.

Dimethylmalonic acid stands out due to its unique structure and its significant role in various chemical and biological processes. Its applications in research and industry make it a valuable compound in the scientific community.

Propriétés

IUPAC Name |

2,2-dimethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREAFAJWWJHCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060489 | |

| Record name | Dimethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

90 mg/mL at 13 °C | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0014 [mmHg] | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

595-46-0 | |

| Record name | Dimethylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLMALONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55981WKX6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Dimethylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

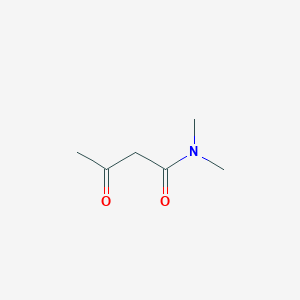

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethylmalonic acid?

A1: Dimethylmalonic acid has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []

Q2: What is known about the crystal structure of dimethylmalonic acid?

A2: Dimethylmalonic acid crystallizes in the tetragonal system with the space group I41/acd. The structure consists of spirals of molecules connected by double hydrogen bonds. The carboxyl groups within a molecule form a 163° angle. []

Q3: What spectroscopic techniques are useful for characterizing dimethylmalonic acid?

A3: Several spectroscopic techniques have been employed to study dimethylmalonic acid. These include:* Nuclear Magnetic Resonance (NMR): 1H, 2H, 13C, and 17O NMR have been used to study the structure and dynamics of dimethylmalonic acid, including hydrogen bonding and methyl group rotation. [, , ]* Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and study molecular structure. [, ]

Q4: Is dimethylmalonic acid soluble in water?

A4: Yes, dimethylmalonic acid is soluble in water. [, ] This solubility is important for its applications in aqueous solution chemistry and potential biological activity.

Q5: What is the pKa of dimethylmalonic acid?

A5: Dimethylmalonic acid, being a dicarboxylic acid, has two pKa values. Although not explicitly mentioned in the provided abstracts, similar dicarboxylic acids suggest the pKa values are likely to be in the range of 2-6, reflecting the acidity of the carboxylic acid groups. []

Q6: Can dimethylmalonic acid act as a ligand in coordination complexes?

A7: Yes, dimethylmalonic acid can act as a ligand in coordination complexes with various metal ions, including barium, cobalt, copper, strontium, titanium, and zinc. [, , , , , , , ] It typically coordinates through its carboxylate groups, forming diverse structures ranging from dinuclear complexes to three-dimensional frameworks.

Q7: Are there any catalytic applications of dimethylmalonic acid derivatives?

A8: Yes, chiral bis(oxazoline) ligands derived from dimethylmalonic acid are widely employed in asymmetric catalysis. These ligands, particularly (S,S)-tert-butylbis(oxazoline), have proven effective in reactions such as cyclopropanation, aziridination, Diels-Alder reactions, Mukaiyama aldol reactions, and allylic oxidations. []

Q8: What is the role of dimethylmalonic acid in the synthesis of retro-peptide oligomers?

A9: Dimethylmalonic acid serves as a starting material for the synthesis of retro-peptide oligomers, specifically those containing the gGly unit (>N−CH2−N<). This unit is constructed through a multi-step reaction sequence starting from a derivative of dimethylmalonic acid. [, ]

Q9: Have there been any computational studies on dimethylmalonic acid?

A10: Yes, computational chemistry has been employed to study dimethylmalonic acid, particularly its hydrogen bonding properties. Studies using the gauge-including atomic orbital (GIAO) approach at different levels of theory (RHF, MP2) have highlighted the importance of electron correlation in accurately predicting the 1H NMR chemical shifts of protons involved in strong hydrogen bonds, such as those in dimethylmalonic acid. []

Q10: Does dimethylmalonic acid exhibit any biological activity?

A11: Dimethylmalonic acid and some of its derivatives have shown potential hypolipidemic activity in rodent models. Studies indicate that they can reduce serum cholesterol and triglyceride levels, potentially by inhibiting key enzymes involved in lipid synthesis. []

Q11: How is dimethylmalonic acid quantified?

A12: Dimethylmalonic acid can be quantified using proton magnetic resonance (PMR) spectroscopy. In pharmaceutical formulations, it has been used as an internal standard for the quantitative analysis of other active ingredients. []

Q12: What analytical techniques are employed to study the dynamic behavior of dimethylmalonic acid in the solid state?

A13: Solid-state NMR, particularly deuterium two-dimensional exchange NMR under magic angle spinning (MAS) conditions, has been used to investigate molecular dynamics in dimethylmalonic acid crystals. This technique allows for the characterization of dynamic processes such as methyl group rotation and hydrogen bond exchange. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.